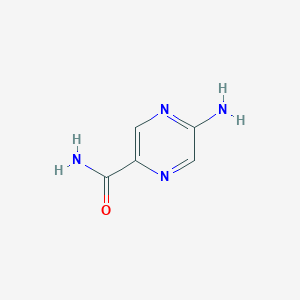

5-Aminopyrazine-2-carboxamide

Description

Historical Perspective of Pyrazine (B50134) Derivatives in Research

Pyrazine derivatives have a rich history in chemical research, initially gaining prominence for their roles as flavor and fragrance components in foods and natural products. researchgate.netunimas.my Naturally occurring pyrazines are key contributors to the aroma of raw and processed foods. researchgate.net The discovery of tetramethylpyrazine in cultures of Bacillus subtilis in 1962 marked a significant milestone, identifying a pyrazine in a natural product. unimas.myunimas.my

Over time, the focus of pyrazine research expanded beyond organoleptic properties to encompass their diverse biological activities. nih.gov The inherent electronic properties of the pyrazine ring, characterized by two nitrogen atoms in a 1,4-orientation, make it an attractive scaffold for medicinal chemistry. nih.gov This has led to extensive investigation into the synthesis and therapeutic potential of pyrazine derivatives, with numerous compounds patented for a wide range of pharmacological effects. nih.gov

Significance of the Pyrazine Scaffold in Bioactive Molecules

The pyrazine scaffold is a crucial component in a multitude of bioactive molecules due to its unique structural and electronic features. nih.gov As a six-membered aromatic heterocycle with two nitrogen atoms, the pyrazine ring is electron-deficient, which influences its interactions with biological targets. nih.gov This electron-deficient nature, coupled with the ability of the nitrogen atoms to form hydrogen bonds, enhances the binding affinity of pyrazine-containing compounds to enzymes and receptors. nih.govnih.gov

The versatility of the pyrazine ring allows for substitution at its four carbon atoms, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. nih.govontosight.ai This has led to the development of pyrazine derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov The structural diversity and biological significance of pyrazines have established them as a privileged scaffold in drug discovery and medicinal chemistry. researchgate.net

Overview of 5-Aminopyrazine-2-carboxamide as a Research Focus

This compound has emerged as a compound of interest for researchers, primarily as an intermediate in the synthesis of more complex, biologically active molecules. ontosight.ai Its chemical structure, possessing both a nucleophilic amino group and a carboxamide functional group, allows for a variety of chemical transformations.

The compound has been investigated for its potential applications in medicinal chemistry. Research has explored its use as a building block for novel therapeutic agents, particularly in the areas of cancer and infectious diseases. ontosight.ai For instance, derivatives of aminopyrazinamide have been synthesized and evaluated for their antimycobacterial activities. nih.gov

Defining the Research Niche for this compound within Pyrazine Chemistry

Within the extensive field of pyrazine chemistry, this compound occupies a specific and important niche as a versatile synthetic intermediate. Its primary role in research is not typically as a final bioactive product itself, but rather as a key precursor for the generation of libraries of pyrazine derivatives with potential therapeutic value. ontosight.aichemimpex.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-aminopyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,6,9)(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVGJSUOZDZWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502954 | |

| Record name | 5-Aminopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89323-09-1 | |

| Record name | 5-Aminopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Aminopyrazine 2 Carboxamide

Established Synthetic Routes to 5-Aminopyrazine-2-carboxamide

The synthesis of this compound can be achieved through several methodologies, with the reaction of pyrazine-2-carboxylic acid derivatives being a prominent approach.

Reaction of Pyrazine-2-carboxylic Acid with Ammonia (B1221849) or Amines

A common and direct method for the synthesis of this compound involves the reaction of a pyrazine-2-carboxylic acid precursor with ammonia or other aminating agents. ontosight.ai One established route begins with 5-chloropyrazine-2-carboxylic acid, which is first subjected to amination using aqueous ammonia to yield 5-aminopyrazine-2-carboxylic acid. This intermediate is then converted to the final carboxamide. This transformation is a fundamental step in the preparation of various pyrazine-based compounds. ontosight.ai

Other Preparative Methods for this compound Analogues

Beyond the direct amidation of carboxylic acids, other synthetic strategies are employed to generate analogues of this compound. One such method involves a one-pot condensation reaction. For instance, structural analogues like 3-hydroxy-5-arylpyrazine-2-carboxamides have been synthesized through the condensation of arylglyoxals and 2-aminopropanediamide (B132164) in an alkaline solution under heating. rsc.orgrsc.org The reaction conditions, particularly temperature, are critical in determining the final product, with different regioisomers being formed at varying temperatures. rsc.orgrsc.org

Another approach to creating analogues involves multi-step synthetic sequences starting from materials like 3-aminopyrazine-2-carboxylic acid. These sequences can include esterification, amidation, bromination, and coupling reactions to arrive at the desired substituted pyrazine-2-carboxamide derivative. google.com For example, the synthesis of 3-amino-6-(3, 5-dimethylphenyl) pyrazine-2-carboxamide utilizes this multi-step strategy. google.com

Furthermore, functional group interconversion is a valuable tool. For example, pyrazine-2-carboxamide can be converted to its corresponding thioamide, 5-Aminopyrazine-2-carbothioamide, using Lawesson's reagent. This reaction typically proceeds with high efficiency.

Derivatization Strategies of this compound

The core structure of this compound offers multiple sites for chemical modification, allowing for the creation of diverse libraries of compounds. A primary focus of derivatization is the N-substitution of the carboxamide moiety.

N-Substitution on the Carboxamide Moiety.researchgate.netnih.gov

The introduction of substituents on the nitrogen atom of the carboxamide group is a common strategy to modulate the physicochemical and biological properties of the parent compound. This is often achieved through the reaction of an activated form of the corresponding pyrazine-2-carboxylic acid with a desired amine.

Two general procedures are often employed for this transformation. In one method, the starting carboxylic acid is first converted to its methyl ester via Fischer esterification, followed by aminolysis with the appropriate amine, which can be accelerated by microwave irradiation. nih.gov A second method involves treating the carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated intermediate, which then reacts with the amine to form the amide bond, also often facilitated by microwave heating. nih.gov

A variety of N-benzyl derivatives of aminopyrazine-2-carboxamides have been synthesized and studied. researchgate.netnih.govphcog.com These derivatives are typically prepared by reacting the corresponding aminopyrazine-2-carboxylic acid with a substituted benzylamine. nih.gov For example, a series of N-substituted 3-aminopyrazine-2-carboxamides, including eight distinct benzyl (B1604629) derivatives, has been reported. researchgate.netnih.gov The synthesis often employs one of the general procedures described above, utilizing microwave assistance to drive the reactions to completion. nih.govphcog.com In some instances, the synthesis of N-benzyl derivatives can lead to side products, such as the double substitution where the amino group on the pyrazine (B50134) ring also reacts. mdpi.comnih.gov

Table 1: Examples of Synthesized N-Benzyl Pyrazine-2-Carboxamide Derivatives

| Compound Name | Starting Materials | Synthetic Approach | Reference |

| N-substituted 3-aminopyrazine-2-amides | 3-aminopyrazine-2-carboxylic acid, substituted benzylamine | Fischer esterification followed by microwave-assisted aminolysis, or CDI coupling followed by microwave-assisted amidation. | nih.gov |

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | 5-tert-butylpyrazinecarboxylic acid chlorides, 4-chlorobenzylamine | Aminolysis. | phcog.com |

| 3-(3-((trifluoromethyl)benzyl)amino) pyrazine-2-carboxamide | 3-chloropyrazine-2-carboxamide, 3-trifluoromethylbenzylamine | Microwave-assisted amino dehalogenation. | phcog.com |

| N-benzyl-3-(benzylamino)pyrazine-2-carboxamides | Acyl chloride of pyrazine-2-carboxylic acid, benzylamine | Aminolysis with simultaneous substitution of a chloro group. | mdpi.comnih.gov |

In addition to benzyl groups, various alkyl chains have been introduced at the carboxamide nitrogen. A series of N-substituted 3-aminopyrazine-2-carboxamides included four alkyl derivatives. researchgate.netnih.gov The synthesis of these compounds follows the same general procedures as for the benzyl derivatives, involving the reaction of 3-aminopyrazine-2-carboxylic acid with the corresponding alkylamine, often under microwave irradiation. nih.gov Research has shown that increasing the length of the alkyl chain can influence the biological activity of the resulting compounds. dntb.gov.ua For instance, in a series of alkyl derivatives, those with six or seven carbon atoms in the alkyl chain demonstrated weak antibacterial activity. nih.gov

Table 2: Examples of Synthesized N-Alkyl Pyrazine-2-Carboxamide Derivatives

| Compound Name | Starting Materials | Synthetic Approach | Key Findings | Reference |

| N-Hexyl-3-aminopyrazine-2-carboxamide | 3-aminopyrazine-2-carboxylic acid, hexylamine | CDI coupling followed by microwave-assisted amidation. | Exhibited weak antibacterial activity. | nih.gov |

| N-Heptyl-3-aminopyrazine-2-carboxamide | 3-aminopyrazine-2-carboxylic acid, heptylamine | CDI coupling followed by microwave-assisted amidation. | Exhibited weak antibacterial activity. | nih.gov |

| 5-Alkylamino-N-phenylpyrazine-2-carboxamides | 5-amino-N-phenylpyrazine-2-carboxamide | Not specified | 5-Butylamino to 5-heptylamino derivatives showed similar activity against M. kansasii. | researchgate.net |

Phenyl Derivatives

The synthesis of N-phenyl derivatives of this compound has been a subject of investigation, primarily exploring their potential biological activities. One study detailed the synthesis of a series of eleven novel 5-amino-N-phenylpyrazine-2-carboxamides. csfarmacie.cz The synthesis involved the reaction of 5-aminopyrazine-2-carboxylic acid with various anilines. While these compounds were evaluated for their anti-infective properties, none of the synthesized derivatives displayed significant activity against various mycobacterial strains, including Mycobacterium tuberculosis, at concentrations up to 100 µg/mL. csfarmacie.czresearchgate.net However, some derivatives exhibited moderate antibacterial activity. For instance, 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide showed moderate activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 62.5 µM. csfarmacie.czresearchgate.net Additionally, some compounds in this series demonstrated moderate antiviral activity against influenza A viruses. csfarmacie.cz

Table 1: Examples of Synthesized 5-Amino-N-phenylpyrazine-2-carboxamide Derivatives

| Compound Name | Yield (%) | Molecular Formula | Reference |

|---|---|---|---|

| 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | 52 | C₁₃H₁₄N₄O | csfarmacie.cz |

| 5-amino-N-(2-chloro-5-methylphenyl)pyrazine-2-carboxamide | 58 | C₁₂H₁₁ClN₄O | csfarmacie.cz |

| 5-amino-N-(3-cyanophenyl)pyrazine-2-carboxamide | 37 | C₁₂H₉N₅O | csfarmacie.cz |

| 5-amino-N-(4-hydroxyphenyl)pyrazine-2-carboxamide | 61 | C₁₁H₁₀N₄O₂ | csfarmacie.cz |

Modifications of the Amino Group at Position 5

The amino group at the 5-position of the pyrazine-2-carboxamide core is a key site for chemical modification. It readily undergoes nucleophilic substitution reactions, such as alkylation and acylation, allowing for the introduction of a wide variety of functional groups. These modifications are often pursued to alter the compound's physicochemical properties, such as solubility and lipophilicity, which can in turn influence their biological activity and potential as therapeutic agents.

Alkylation of the 5-amino group is a common strategy. For example, a series of 5-alkylamino-N-phenylpyrazine-2-carboxamides were synthesized by the nucleophilic substitution of the chlorine atom in 5-chloro-N-phenylpyrazine-2-carboxamide with various n-alkylamines. nih.gov This approach allows for the systematic variation of the alkyl chain length. Acylation reactions can also be performed on the 5-amino group using acyl chlorides or anhydrides to introduce different acyl moieties. smolecule.com

Transformations Involving the Pyrazine Ring System

Halogenation

Halogenation of the pyrazine ring is a significant transformation that can influence the electronic properties and reactivity of the molecule. A notable example is the regioselective iodination of 5-amino-2-pyrazinecarboxylic acid at the 6-position. This electrophilic substitution is typically carried out using N-iodosuccinimide (NIS) in an anhydrous solvent like dimethylformamide (DMF) at low temperatures. The amino group at position 5 directs the incoming electrophile to the adjacent carbon. To prevent side reactions, the amino group may be protected with a group like tert-butoxycarbonyl (Boc) prior to iodination. The resulting 5-amino-6-iodo-2-pyrazinecarboxylic acid can then serve as a versatile intermediate for further functionalization through reactions like nucleophilic substitution of the iodine atom.

Alkylamino Substitutions at Various Positions

The position of the alkylamino substituent on the pyrazine ring has been shown to be a critical determinant of biological activity, particularly in the context of antimycobacterial agents. Studies have compared the activity of 3-, 5-, and 6-alkylamino isomers of pyrazine-2-carboxamide derivatives. mdpi.com

A series of 5-alkylamino-N-phenylpyrazine-2-carboxamides, with alkyl chains ranging from propyl to octyl, were synthesized by substituting the chlorine in 5-chloro-N-phenylpyrazine-2-carboxamide. nih.gov These compounds demonstrated activity against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 2.5 to 12.2 µM. nih.gov The 5-heptylamino-N-phenylpyrazine-2-carboxamide, in particular, showed a promising MIC of 2.5 µM. nih.gov In contrast, the introduction of an alkylamino group at the 3-position generally resulted in lower antimycobacterial activity compared to the 5- and 6-isomers. mdpi.com For instance, the most active 3-(alkylamino)-N-methylpyrazine-2-carboxamides, the hexyl, heptyl, and octyl derivatives, had an MIC of 25 µg/mL against M. tuberculosis H37Rv. researchgate.net

Table 2: Antimycobacterial Activity of Positional Isomers of Alkylamino Pyrazine Carboxamides

| Compound | Substituent Position | Alkyl Chain | Target Strain | MIC | Reference |

|---|---|---|---|---|---|

| 5-Heptylamino-N-phenylpyrazine-2-carboxamide | 5 | Heptylamino | M. tuberculosis H37Rv | 2.5 µM | nih.gov |

| 6-Octylaminopyrazine-2-carboxamide | 6 | Octylamino | M. tuberculosis H37Rv | 1.56 µg/mL | mdpi.com |

| 3-(Hexylamino)-N-methylpyrazine-2-carboxamide | 3 | Hexylamino | M. tuberculosis H37Rv | 25 µg/mL | researchgate.net |

| 3-(Heptylamino)-N-methylpyrazine-2-carboxamide | 3 | Heptylamino | M. tuberculosis H37Rv | 25 µg/mL | researchgate.net |

| 3-(Octylamino)-N-methylpyrazine-2-carboxamide | 3 | Octylamino | M. tuberculosis H37Rv | 25 µg/mL | researchgate.net |

Advanced Synthetic Techniques in this compound Research

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in the synthesis of this compound derivatives, offering significant advantages over conventional heating methods, such as higher yields, shorter reaction times, and improved conversion rates. mdpi.comsciforum.net This technique has been successfully applied to various reactions, including aminodehalogenation, to produce a range of pyrazine derivatives. sciforum.netnih.gov

For example, the synthesis of N-substituted 3-aminopyrazine-2-carboxamides and 5-amino-6-chloropyrazine-2,3-dicarbonitriles has been efficiently carried out in a microwave reactor. sciforum.net The conditions for these aminodehalogenation reactions have been experimentally optimized. In one instance, N-substituted 3-aminopyrazine-2-carboxamides were prepared with yields ranging from 50.0% to 95.8% at 140 °C for 30 minutes with 120 W of power, using methanol (B129727) as the solvent and pyridine (B92270) as a base. mdpi.com Another procedure for synthesizing N-substituted 3-aminopyrazine-2-amides involved microwave irradiation at 130 °C for 40 minutes at 90 W, or at 120 °C for 30 minutes at 100 W. nih.govcuni.cz Preliminary studies on the microwave-assisted synthesis of pyrazine thioamides have also shown promising results, with yields of 75–80% achieved at 150°C in just 10 minutes.

Table 3: Examples of Microwave-Assisted Synthesis Conditions for Pyrazine-2-carboxamide Derivatives

| Product Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-substituted 3-aminopyrazine-2-carboxamides | 140 °C, 30 min, 120 W, methanol, pyridine | 50.0 - 95.8 | mdpi.com |

| N-substituted 3-aminopyrazine-2-amides | 130 °C, 40 min, 90 W | - | nih.govcuni.cz |

| N-substituted 3-aminopyrazine-2-amides | 120 °C, 30 min, 100 W | - | nih.govcuni.cz |

| Pyrazine thioamides | 150 °C, 10 min | 75 - 80 |

Coupling Reactions for this compound Analogues

The functionalization of the this compound scaffold is frequently achieved through various coupling reactions. These methods allow for the introduction of a wide range of substituents, leading to diverse analogues with potentially enhanced biological activities.

Suzuki Coupling Reactions:

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds. wikipedia.org It typically involves the reaction of an organohalide with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.org In the context of this compound, this reaction is often employed to introduce aryl or heteroaryl groups.

For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide can be coupled with various arylboronic acids or pinacol (B44631) esters using a Pd(PPh₃)₄ catalyst, potassium phosphate (B84403) as a base, and 1,4-dioxane (B91453) as the solvent. mdpi.com This approach has been successful in synthesizing a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides with moderate to good yields (37–72%). mdpi.com The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

A general scheme for the Suzuki coupling is presented below:

R¹-X + R²-B(OR)₂ → R¹-R²wikipedia.orgBuchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. organic-chemistry.orglibretexts.org This reaction is particularly useful for coupling amines with aryl halides. libretexts.org While direct amination of a halogenated pyrazine precursor to this compound is a key application, the reverse, arylating the amino group, is also a powerful tool for creating diverse analogues.

The reaction typically employs a palladium catalyst with a specialized ligand, such as XantPhos, and a base like sodium t-butoxide (NaOtBu) or DBU. purdue.edusemanticscholar.org The choice of ligand and base is crucial and often depends on the specific substrates being coupled. libretexts.org For example, electron-deficient pyrazine amines can be efficiently coupled with a range of aryl or heteroaryl acids using methanesulfonyl chloride and N-methylimidazole to activate the acid. researchgate.net

The general mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org

Other Coupling Strategies:

Amide bond formation is another critical transformation. 5-Aminopyrazine-2-carboxylic acid can be coupled with various amines or amino acid esters to generate a library of amide derivatives. nih.gov These reactions often utilize coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate (B91526) (HATU) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). For example, the reaction of methyl 3-aminopyrazine-2-carboxylate with methylamine (B109427) using HATU and DIPEA in dimethylformamide (DMF) can produce 3-amino-N-methylpyrazine-2-carboxamide in high yield.

Microwave-assisted synthesis has also been employed for aminodehalogenation reactions, offering advantages of higher yields and shorter reaction times compared to conventional heating methods. researchgate.net

Table 1: Examples of Coupling Reactions for this compound Analogue Synthesis

| Reaction Type | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 37-72% | mdpi.com |

| Buchwald-Hartwig Amination | 3-chloropyrazine-2-carboxamide | Benzylamine, Pd catalyst, base | 3-(benzylamino)pyrazine-2-carboxamide | Variable | researchgate.net |

| Amide Coupling | Methyl 3-aminopyrazine-2-carboxylate | Methylamine, HATU, DIPEA, DMF | 3-amino-N-methylpyrazine-2-carboxamide | 82% |

Purity Assessment and Characterization Techniques for Novel this compound Compounds

The synthesis of novel this compound analogues necessitates rigorous purification and characterization to confirm their identity, purity, and structure. A combination of chromatographic and spectroscopic techniques is typically employed.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of newly synthesized compounds. nih.govrsc.org It separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase. nih.gov By comparing the retention time of the main peak to that of a standard and analyzing the area percentage of all peaks, the purity of the compound can be determined. acs.org HPLC is crucial for ensuring the removal of starting materials, by-products, and other impurities.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. sciforum.net The separation principle is similar to HPLC, and visualization is often achieved using UV light. sciforum.net

Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined values are compared with the calculated values for the proposed molecular formula to support the compound's identity and purity. mdpi.commdpi.com

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For pyrazine derivatives, characteristic signals for the pyrazine ring protons are observed, along with signals for substituents. mdpi.comnih.govacs.org

¹³C NMR: Provides information about the different types of carbon atoms in the molecule. mdpi.comjapsonline.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov High-resolution mass spectrometry (HRMS) provides a very accurate molecular weight, which can be used to determine the elemental composition of the molecule. japsonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound derivatives, characteristic absorption bands for N-H (amine and amide), C=O (amide), and aromatic C-H and C=N bonds can be observed. japsonline.com

Melting Point: The melting point of a solid compound is a physical property that can be used as an indicator of its purity. A sharp melting point range typically suggests a pure compound. sciforum.net

Table 2: Common Analytical Techniques for Characterization and Purity Assessment

| Technique | Information Obtained | Reference |

|---|---|---|

| HPLC | Purity, quantification | nih.govrsc.orgacs.org |

| TLC | Reaction monitoring, preliminary purity | sciforum.net |

| Elemental Analysis | Elemental composition, confirmation of formula | mdpi.commdpi.com |

| ¹H NMR | Proton environment, structural connectivity | mdpi.comnih.govacs.org |

| ¹³C NMR | Carbon skeleton | mdpi.comjapsonline.com |

| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental formula | nih.govjapsonline.com |

| IR Spectroscopy | Functional groups | nih.govjapsonline.com |

| Melting Point | Purity of solids | sciforum.net |

Structure Activity Relationship Sar Studies of 5 Aminopyrazine 2 Carboxamide Derivatives

SAR of 5-Aminopyrazine-2-carboxamide for Antimycobacterial Activity

The core structure of pyrazine-2-carboxamide is essential for its antitubercular activity. cuni.cz Modifications at various positions on the pyrazine (B50134) ring and the carboxamide group have been explored to enhance efficacy against Mycobacterium tuberculosis and other mycobacterial strains.

The nature of the substituent on the carboxamidic nitrogen significantly impacts antimycobacterial activity. Studies have shown that N-phenyl substitution on the pyrazine-2-carboxamide scaffold can lead to compounds with notable activity against M. tuberculosis. researchgate.net For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides revealed that phenyl and alkyl derivatives were generally more active than benzyl (B1604629) derivatives. nih.govmdpi.com Specifically, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as a potent compound against M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. nih.govnih.gov

In another study, N-benzyl-3-((benzylamino)pyrazine-2-carboxamides, such as N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, also demonstrated effectiveness against M. tuberculosis H37Rv with an MIC of 12.5 μg·mL−1. mdpi.com The substitution pattern on the benzyl group is also crucial, with halogens or trifluoromethyl groups being favorable for antimycobacterial activity. mdpi.com

The position of the amino group on the pyrazine ring is a critical determinant of antimycobacterial activity. Research has consistently shown that derivatives with a free amino group at the 5-position often exhibit no significant antimycobacterial activity. researchgate.netnih.govmdpi.com In contrast, their positional isomers with the amino group at the 3-position can display potent antimycobacterial effects. nih.govmdpi.com This suggests that the electronic properties and hydrogen-bonding capacity conferred by the amino group's location are crucial for target interaction.

The substitution of the amino group can also modulate activity. For example, the conversion of the amino group to a ureido group has been shown to be a viable strategy. Propyl 5-(3-phenylureido)pyrazine-2-carboxylate demonstrated potent activity against M. tuberculosis H37Rv with an MIC of 1.56 μg/mL. cuni.cz

Positional isomerism plays a significant role in the antimycobacterial efficacy of aminopyrazine-2-carboxamide derivatives. As mentioned, moving the amino group from the 5-position to the 3-position can dramatically increase activity. nih.govmdpi.com Similarly, the position of other substituents, such as chlorine, on the pyrazine ring influences the biological outcome.

For instance, a comparative study of N-benzyl-chloropyrazine-2-carboxamides showed that 6-chloro derivatives with specific substitutions on the phenyl ring (4-OCH3, 3-CF3, or 4-Cl) exhibited MIC values between 6.25–12.5 μg·mL−1 against M. tuberculosis. mdpi.comresearchgate.net In contrast, 5-chloro derivatives with 4-Cl, 4-Br, or 2,4-diCl substitutions on the phenyl ring had MICs of 12.5 μg·mL−1. mdpi.comresearchgate.net Furthermore, 3-chloro derivatives were found to be active against Staphylococcus aureus. mdpi.com These findings underscore the importance of the substituent's position on the pyrazine core for determining the spectrum and potency of antimicrobial activity.

Lipophilicity is a key physicochemical parameter influencing the antimycobacterial activity of this compound derivatives. An optimal level of lipophilicity is generally required for the compound to effectively penetrate the lipid-rich cell wall of mycobacteria.

Studies have shown that increasing the length of the alkyl chain in N-alkyl-3-aminopyrazine-2-carboxamides leads to increased antimycobacterial activity, which correlates with higher lipophilicity. researchgate.netnih.gov For ureidopyrazine derivatives, an optimal alkyl chain length of 6–8 carbons was found to be most effective against M. tuberculosis. cuni.cz Similarly, for N-benzyl substituted derivatives, lipophilic substituents like halogens and trifluoromethyl groups on the benzyl ring were associated with better antimycobacterial activity. mdpi.com The esterification of the carboxylic acid group, which increases lipophilicity, has also been shown to be important for activity. cuni.cz For instance, propyl 5-(3-phenylureido)pyrazine-2-carboxylate was highly active, while its corresponding carboxylic acid form was not. cuni.cz

Table 1: Antimycobacterial Activity of this compound Derivatives

| Compound | Substituent on Carboxamidic Nitrogen | Position of Amino Group | Other Ring Substitutions | MIC (μg/mL) vs. M. tuberculosis H37Rv | Reference |

|---|---|---|---|---|---|

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 2,4-dimethoxyphenyl | 3 | None | 12.5 | nih.govnih.gov |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | 3,4-dichlorobenzyl | 3 (as benzylamino) | None | 12.5 | mdpi.com |

| Propyl 5-(3-phenylureido)pyrazine-2-carboxylate | None (ester) | 5 (as ureido) | None | 1.56 | cuni.cz |

| 5-amino-N-phenylpyrazine-2-carboxamides | Phenyl | 5 | None | >100 | researchgate.net |

Positional Isomerism and Antimycobacterial Efficacy

SAR of this compound for Anticancer Activity

Derivatives of this compound have also been investigated for their potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell signaling pathways.

Syk Kinase: Spleen tyrosine kinase (Syk) is a crucial mediator of signaling in immune cells and is implicated in various inflammatory diseases and hematological malignancies. researchgate.netnih.govgoogle.com Aminopyrazine derivatives have been developed as Syk inhibitors. Optimization of the carboxamide moiety with aminomethylpiperidines led to high potency against Syk. nih.gov Furthermore, amides of cis and trans adamantanol showed good inhibitory activity against Syk and were effective in cell-based assays. nih.gov

Nek2 Kinase: NIMA-related kinase 2 (Nek2) is involved in cell cycle regulation, and its overexpression is linked to several cancers. mdpi.combiorxiv.orgnih.gov An aminopyrazine scaffold was identified as a potential Nek2 inhibitory motif. mdpi.comnih.gov Structure-based design led to the development of aminopyrazine derivatives with improved activity. nih.gov For instance, the introduction of a phenyl ring to a fragment-type compound resulted in a more potent, though less ligand-efficient, inhibitor. nih.gov A notable aminopyrazine derivative demonstrated an IC50 of 0.23 µM against Nek2 and exhibited high selectivity over other kinases like Plk1. mdpi.comnih.gov

FGFR: Fibroblast growth factor receptors (FGFRs) are key players in cancer cell proliferation and survival. researchgate.netnih.govacs.org A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were designed as novel FGFR inhibitors. nih.govacs.org SAR exploration identified a compound, 18i , as a pan-FGFR inhibitor with favorable in vitro activity against FGFR1-4. nih.govacs.org This compound effectively blocked FGFR activation and downstream signaling pathways in cancer cells. nih.govacs.org In another study, 5-amino-1H-pyrazole-4-carboxamide derivatives were developed as pan-FGFR covalent inhibitors, with the representative compound 10h showing nanomolar activity against FGFR1, FGFR2, and FGFR3. nih.gov

Table 2: Anticancer Activity of this compound Derivatives

| Compound Series | Target Kinase | Key Structural Features | Notable Activity | Reference |

|---|---|---|---|---|

| Aminopyrazine-adamantanol amides | Syk Kinase | cis and trans adamantanol on carboxamide | Good inhibitory activity | nih.gov |

| Aminopyrazine derivatives | Nek2 Kinase | Varied substitutions on aminopyrazine core | IC50 = 0.23 µM | mdpi.comnih.gov |

| 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamides | FGFR1-4 | 3,5-dihydroxyphenyl on carboxamide | Pan-FGFR inhibition | nih.govacs.org |

| 5-Amino-1H-pyrazole-4-carboxamides | FGFR1, 2, 3 | Covalent warhead | Nanomolar IC50 values | nih.gov |

Modulation of Reactive Oxygen Species Generation

The pyrazine scaffold is a component of derivatives studied for their ability to modulate cellular oxidative stress. Research into hybrids of natural products and pyrazine has revealed compounds with neuroprotective effects against the generation of reactive oxygen species (ROS). nih.govscience.gov For instance, cinnamic acid–pyrazine derivatives have been synthesized and evaluated for their capacity to protect against free radical damage in human cell lines. nih.gov

In studies on human microvascular endothelial cells (HBMEC-2) and human neuroblastoma cells (SH-SY5Y), certain derivatives demonstrated significant protective activity. nih.gov Compound 15 (from the source) showed the most potent effect in HBMEC-2 cells, while compounds 12 , 13 , and 14 were most active in SH-SY5Y cells. nih.gov These findings suggest that the pyrazine core, when appropriately substituted, can contribute to the development of agents capable of mitigating ROS-induced cellular damage. nih.govscience.gov

| Compound | Cell Line | Activity | EC₅₀ (µM) |

|---|---|---|---|

| Compound 12 | SH-SY5Y | Neuroprotection | 3.68 |

| Compound 13 | SH-SY5Y | Neuroprotection | 3.74 |

| Compound 14 | SH-SY5Y | Neuroprotection | 3.62 |

| Compound 15 | HBMEC-2 | Vasoprotection | 3.55 |

SAR of this compound for Antiviral Activity

Derivatives of this compound are notable for their broad-spectrum antiviral activities, particularly against RNA viruses. unesp.br The well-known antiviral drug Favipiravir is a pyrazine derivative that acts as an inhibitor of RNA-dependent RNA polymerase (RdRp). unesp.br SAR studies on related structures have elucidated key features for this activity.

Modifications to the pyrazine ring and its substituents significantly impact antiviral potency. For example, in a series of precursors to favipiravir, the presence of a 3-hydroxyl group was found to improve solubility and binding affinity to RdRp, while a 6-cyano group enhanced membrane permeability and metabolic stability. vulcanchem.com

In the context of flaviviruses, a series of 2,5,6-trisubstituted pyrazine compounds were identified as potent allosteric inhibitors of the Zika virus (ZIKV) NS2B-NS3 protease. nih.gov SAR exploration showed that increasing the bulk and/or hydrophobicity at the R⁵ and R⁶ positions generally increased activity. Replacing para-bromo groups with iodo groups led to a 40-fold increase in potency against ZIKV protease. nih.gov The central pyrazine core was also found to be favorable for activity compared to other aromatic rings like pyridine (B92270) or thiophene (B33073). nih.gov

Furthermore, a series of 5-amino-N-phenylpyrazine-2-carboxamides demonstrated moderate antiviral activity against influenza A viruses, with potencies in the micromolar range. researchgate.net

| Compound | R⁵ and R⁶ Substituent | Core Ring | IC₅₀ (µM) |

|---|---|---|---|

| 1 | p-Bromophenyl | Pyrazine | ~20.8 |

| 2 | p-Iodophenyl | Pyrazine | 0.52 |

| 5 | Thiophen-3-yl | Pyrazine | 1.42 |

| 6 | Furan-3-yl | Pyrazine | 1.0 |

| 7 | p-tert-Butylphenyl | Pyrazine | 3.14 |

| 19 | Varies | Pyridine | Reduced Activity |

| 20 | Varies | Thiophene | Reduced Activity |

| 21 | Varies | 3-Aminopyrazine | Reduced Activity |

SAR of this compound for Antiparasitic Activity

The this compound scaffold has served as a foundation for developing potent agents against various parasites, including Mycobacterium tuberculosis (the causative agent of tuberculosis), Plasmodium falciparum (malaria), and Trypanosoma brucei (human African trypanosomiasis).

Antimycobacterial Activity: Numerous studies have focused on modifying the pyrazine-2-carboxamide core to improve antimycobacterial efficacy. Key SAR findings indicate that substitution at the amide nitrogen with alkyl or phenyl groups, as well as the introduction of a chloro group at the C-6 position of the pyrazine ring, can enhance activity against M. tuberculosis H37Rv. researchgate.net In a series of ureidopyrazine derivatives, Propyl 5-(3-phenylureido)pyrazine-2-carboxylate showed high antimycobacterial activity (MIC = 1.56 µg/mL) with no cytotoxicity, making it a promising candidate for further modification. mdpi.com Another study on 3-acylaminopyrazine-2-carboxamides found that 4'-substituted 3-(benzamido)pyrazine-2-carboxamides were the most active, with MIC values ranging from 1.95 to 31.25 µg/mL against various mycobacterial strains, including multidrug-resistant ones. nih.gov The length of the alkyl chain in N-alkyl-3-(alkylamino)pyrazine-2-carboxamides also plays a role, with longer chains like hexyl, heptyl, and octyl showing the most effectiveness in one series. researchgate.net

| Derivative Class | Key Structural Feature | Most Active Example | Activity (MIC) | Source |

|---|---|---|---|---|

| 5-Chloro-N-phenylpyrazine-2-carboxamides | 5-Cl group and substituted phenyl | Varies | 1.56–6.25 µg/mL vs M. tb H37Rv | researchgate.net |

| Ureidopyrazines | Propyl ester and phenylureido group | Propyl 5-(3-phenylureido)pyrazine-2-carboxylate | 1.56 µg/mL vs M. tb H37Rv | mdpi.com |

| 3-Acylaminopyrazine-2-carboxamides | 4'-substituted benzamido group | 4'-substituted derivatives | 1.95–31.25 µg/mL vs Mycobacteria | nih.gov |

| N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides | Long alkyl chain at 3-amino position | 3-(Hexylamino)-N-methyl-pyrazine-2-carboxamide | 25 µg/mL vs M. tb H37Rv | researchgate.net |

Antimalarial and Antitrypanosomal Activity: Replacement of the pyridine core in a class of antimalarial compounds with a pyrazine ring led to a novel series of 3,5-diaryl-2-aminopyrazines with potent activity against P. falciparum. researchgate.net The introduction of water-solubilizing groups onto the 5-phenyl ring was a key strategy in identifying compounds with high in vivo efficacy. researchgate.net

For human African trypanosomiasis, a high-throughput screen identified a 2-amino-5-aryl-3-aminopyrazine carboxamide hit. acs.org Subsequent SAR exploration of this core revealed that substitutions on the aryl ring were critical for potency against T. b. rhodesiense. The most favorable substitutions on the phenyl ring were found to be 2-cyano, 3-methyl, and 4-fluoro, leading to analogues with EC₅₀ values as low as 25 nM. acs.org

| Target Organism | Core Structure | Favorable Substitutions | Potency | Source |

|---|---|---|---|---|

| P. falciparum | 3,5-Diaryl-2-aminopyrazine | Water-solubilizing groups on 5-phenyl ring | IC₅₀ = 6–94 nM | researchgate.net |

| T. b. rhodesiense | 6-Arylpyrazine-2-carboxamide | 2-cyano, 3-methyl, or 4-fluoro on aryl ring | EC₅₀ < 50 nM | acs.org |

SAR of this compound for Other Biological Activities (e.g., Enzyme Inhibition, Elicitor Activity)

Enzyme Inhibition: Derivatives of aminopyrazine have been identified as inhibitors of various enzymes, demonstrating the versatility of this scaffold.

Kinase Inhibition: A systematic study identified aminopyrazine derivatives as inhibitors of the mitotic kinase Nek2. acs.orgacs.org The aminopyrazine ring forms crucial hydrogen bonds with the kinase hinge region. acs.org A trimethoxyphenyl group was found to engage in hydrophobic contacts, and a piperidine (B6355638) ring is sandwiched between key residues. acs.org Structure-based design led to compound 31 (from the source), with substitutions on the piperidine ring, as the most active compound identified in the study. acs.org

Aminoacyl-tRNA Synthetase Inhibition: In the search for new antimycobacterials, 3-acylaminopyrazine-2-carboxamides were designed as potential inhibitors of prolyl-tRNA synthetase (ProRS). nih.gov These compounds mimic the adenine (B156593) core of ATP, binding to the enzyme's ATP site. nih.gov The most active compounds were 4'-substituted 3-(benzamido)pyrazine-2-carboxamides. nih.govcuni.cz

Photosynthetic Electron Transport (PET) Inhibition: A series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides were found to inhibit photosystem II PET in spinach chloroplasts. researchgate.net The activity was strongly correlated with the lipophilicity of the compounds; longer alkyl chains in the 3-(alkylamino) substituent were more favorable for potent inhibition. researchgate.net

| Enzyme Target | Derivative Class | Key SAR Finding | Source |

|---|---|---|---|

| Nek2 Kinase | Aminopyrazines with piperidine | Substitution on the piperidine ring improves activity. | acs.org |

| Mycobacterial Prolyl-tRNA Synthetase (ProRS) | 3-Acylaminopyrazine-2-carboxamides | 4'-substituted benzamido group leads to highest activity. | nih.gov |

| Photosystem II (PET) | N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides | Activity increases with lipophilicity (longer alkyl chains). | researchgate.net |

Elicitor Activity: Pyrazine-2-carboxamide derivatives have been investigated as synthetic elicitors to enhance the production of valuable secondary metabolites in plant in-vitro cultures. nih.govnih.govphcog.com

A study tested two new synthetic derivatives on cultures of Silybum marianum (milk thistle) and Fagopyrum esculentum (buckwheat). nih.govnih.gov

N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide proved to be a good elicitor for the production of taxifolin (B1681242) and silychristin (B192383) in S. marianum cultures, particularly at a concentration of 3.292 × 10⁻⁴ mol/L. nih.govphcog.com

3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide was effective in increasing rutin (B1680289) production in callus cultures of F. esculentum. nih.govnih.gov

Other ureidopyrazine derivatives have also been proposed as potential abiotic elicitors due to their structural similarity to known plant growth regulators. mdpi.comsemanticscholar.org

| Compound | Plant Culture | Effect |

|---|---|---|

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Silybum marianum | Enhanced production of taxifolin and silychristin |

| 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide | Fagopyrum esculentum | Increased rutin production in callus cultures |

Mechanistic Investigations of 5 Aminopyrazine 2 Carboxamide Biological Activities

Mechanisms of Antimycobacterial Action

Derivatives of aminopyrazine-2-carboxamide have demonstrated significant promise as antimycobacterial agents, particularly against Mycobacterium tuberculosis. Their efficacy stems from the ability to disrupt multiple, essential life processes of the mycobacteria.

A primary mechanism of action for pyrazine-based compounds is the disruption of the synthesis of the mycobacterial cell wall. mdpi.com The bacterial cell wall provides structural integrity, and its compromise leads to cell death. This disruptive action is largely achieved through the inhibition of mycolic acid synthesis. Mycolic acids are unique, long-chain fatty acids that are major components of the robust and impermeable mycobacterial cell wall.

The inhibition of Fatty Acid Synthase I (FAS I) by pyrazinamide (B1679903) (PZA), a related compound, and its active metabolite, pyrazinoic acid (POA), directly leads to the depletion of mycolic acids. mdpi.comnih.gov This weakens the cell wall's structural integrity. mdpi.com Furthermore, some pyrazine (B50134) derivatives have been reported to inhibit the InhA enzyme, an enoyl-ACP reductase that is a critical component in the mycolic acid synthesis pathway. researchgate.net Esters of pyrazinoic acid are thought to exhibit enhanced antimycobacterial activity due to better penetration through the lipid-rich mycobacterial cell wall, where they are subsequently metabolized into the active acidic form by bacterial esterases. prolekare.cz

Beyond disrupting the cell wall, aminopyrazine derivatives interfere with several crucial metabolic pathways within the mycobacterium. Pyrazinamide and its metabolite, pyrazinoic acid, have been shown to affect various metabolic processes vital for the bacterium's survival. nih.govuniroma1.it

Key metabolic interferences include:

Coenzyme A (CoA) Synthesis: Inhibition of the enzyme aspartate decarboxylase (PanD) disrupts the synthesis of β-alanine, a necessary precursor for the synthesis of Coenzyme A. mdpi.comnih.gov CoA is a fundamental molecule in cellular metabolism, including the citric acid cycle and the synthesis of fatty acids.

Nicotinamide (B372718)/NAD+ Metabolism: Research indicates that pyrazinoic acid can inhibit quinolinic acid phosphoribosyltransferase (QAPRTase), an enzyme involved in the de novo synthesis pathway of nicotinamide adenine (B156593) dinucleotide (NAD+), which is essential for cellular redox reactions. nih.gov

Trans-translation: Pyrazinoic acid has also been found to inhibit trans-translation, a rescue system that liberates ribosomes stalled on damaged mRNA, which is essential for bacterial survival under stress. mdpi.com

A specific and well-documented target of pyrazinamide analogs is the mycobacterial Fatty Acid Synthase I (FAS I). mdpi.comnih.govnih.gov This multi-functional enzyme is responsible for the de novo synthesis of long-chain fatty acids, which are the precursors to mycolic acids. mdpi.com

Studies on 5-chloropyrazinamide (5-Cl-PZA), an analog of pyrazinamide, have demonstrated that it acts as a competitive inhibitor of FAS I. nih.gov The inhibition is both concentration-dependent and structure-dependent, affected by substitutions on the pyrazine ring. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki) | Notes |

| 5-Chloropyrazinamide (5-Cl-PZA) | Fatty Acid Synthase I (FASI) | 55 to 59 µM | Competitive inhibition with respect to NADPH. nih.gov |

| Pyrazinamide (PZA) | Fatty Acid Synthase I (FASI) | 2,567 to 2,627 µM | Competitive inhibition with respect to NADPH. nih.gov |

This table presents the inhibitory constants (Ki) of pyrazinamide and its analog against mycobacterial Fatty Acid Synthase I, demonstrating the impact of the 5-chloro substitution.

A novel antimycobacterial strategy involves targeting aminoacyl-tRNA synthetases (aaRS), which are essential enzymes for protein synthesis. nih.gov Specifically, derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been developed as inhibitors of prolyl-tRNA synthetase (ProRS). nih.govnih.gov These compounds were designed to mimic adenosine (B11128) and act as ATP-competitive inhibitors, binding to the ATP site of the enzyme. nih.govmdpi.com

This approach has successfully repurposed inhibitors of human ProRS to target the mycobacterial enzyme. nih.govnih.gov The resulting compounds have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains, with minimal activity against other bacteria and low cytotoxicity against human cells. nih.govnih.gov

| Compound Class | Target Organism | MIC Range | Mechanism |

| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv & MDR strains | 1.95 to 31.25 µg/mL | Inhibition of mycobacterial Prolyl-tRNA Synthetase (ProRS). nih.govnih.gov |

This table summarizes the in vitro activity of a series of aminopyrazine derivatives against various strains of Mycobacterium tuberculosis, highlighting their potential as ProRS inhibitors.

Inhibition of Fatty Acid Synthase I

Mechanisms of Anticancer Action

The structural features of aminopyrazine derivatives have also led to their investigation as potential anticancer agents. The primary mechanism explored in this context is the inhibition of various protein kinases that play crucial roles in cancer cell signaling, proliferation, and survival. acs.orgresearchgate.net

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. Aminopyrazine-based compounds have been designed to act as kinase inhibitors, often by competing with ATP for binding in the kinase's active site. researchgate.net

Notable kinase targets for aminopyrazine derivatives include:

Mitotic Kinase Nek2: Aminopyrazine compounds have been identified as inhibitors of Nek2, a kinase involved in cell cycle regulation. Structural studies revealed that these inhibitors bind to an unusual, inactive conformation of the kinase, with the aminopyrazine ring forming key hydrogen bonds in the hinge region of the ATP-binding pocket. acs.org

Checkpoint Kinase 1 (CHK1): A series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles were developed as potent and selective, ATP-competitive inhibitors of CHK1. researchgate.net CHK1 is a critical component of the DNA damage response pathway, and its inhibition can enhance the efficacy of DNA-damaging chemotherapies. researchgate.net Prexasertib, a CHK1 inhibitor containing an aminopyrazine core, has also been developed. mdpi.com

Other Kinases: The pyrazine scaffold is present in numerous other kinase inhibitors targeting various cancers. For instance, Tozasertib is a pan-Aurora kinase inhibitor, and other derivatives have been explored for activity against targets like Janus kinase (JAK1). mdpi.com

| Compound/Series | Target Kinase | Activity/Potency |

| Aminopyrazine 2 Analog (Compound 31) | Nek2 | Most active compound identified in the study. acs.org |

| CCT245737 | CHK1 | Potent and selective oral inhibitor. researchgate.net |

| Prexasertib (LY2606368) | CHK1 | IC50 < 1 nM. mdpi.com |

| Tozasertib (VX-680) | Pan-Aurora Kinase | Active against a broad range of tumors. mdpi.com |

This table showcases various aminopyrazine-based compounds and their targeted kinase, demonstrating the versatility of this scaffold in developing anticancer agents.

Induction of Apoptosis

Derivatives of 5-Aminopyrazine-2-carboxamide have demonstrated the capacity to induce programmed cell death, or apoptosis, in cancerous cell lines. For instance, a derivative of ethyl 5-aminopyrazine-2-carboxylate has been observed to trigger early apoptosis in HeLa cells. Furthermore, other pyrazine derivatives have shown the ability to induce apoptosis in HepG2 liver cancer cells. researchgate.net Studies on pyrazinoic acid derivatives have also revealed their pro-apoptotic effects in A549 lung cancer cells. scispace.com Specifically, compounds designated as P5 and P16, derived from pyrazinoic acid, were found to induce apoptosis in a manner dependent on their concentration. scispace.com While these findings pertain to its derivatives, they suggest a potential mechanistic pathway for the core compound.

In one study, a quinolyl pyrazinamide derivative, compound 14, was shown to induce apoptosis in MIA PaCa-2 and HCT-116 cells. nih.gov Treatment with this compound for 48 hours led to an increase in the population of cells in the early and late stages of apoptosis, as determined by Annexin V and propidium (B1200493) iodide staining. nih.gov

Involvement in Oxidative Stress Pathways

The pyrazine moiety is implicated in pathways involving oxidative stress. Research on 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile, a derivative of this compound, has shown that it can function as a photosensitizer, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. smolecule.com Another study highlighted that ligustrazine-curcumin hybrids, which incorporate a pyrazine ring, can enhance the accumulation of ROS within cells. mdpi.com This increase in ROS can, in turn, trigger apoptotic pathways. nih.gov

The generation of ROS, such as singlet oxygen and superoxide (B77818) anions, can modulate cellular signaling pathways and gene expression. smolecule.com The induction of oxidative stress is a recognized mechanism for the cytotoxic effects of certain anticancer agents. mdpi.com For example, some pyrazine derivatives have been shown to protect against hydrogen peroxide-induced oxidative damage in endothelial cells. nih.gov

Mechanisms of Antiviral Action

The antiviral potential of this compound is suggested by its role as a key intermediate in the synthesis of antiviral drugs. Notably, it is a precursor to favipiravir, an antiviral agent that functions by inhibiting viral RNA-dependent RNA polymerase, an enzyme essential for the replication of RNA viruses.

Furthermore, a series of novel 5-amino-N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their anti-infective properties. researchgate.net Several of these compounds exhibited moderate antiviral activity against influenza A viruses, with inhibitory concentrations in the micromolar range. researchgate.net These findings underscore the potential of the this compound scaffold in the development of new antiviral therapies. google.com

Mechanisms of Antiparasitic Action

The this compound framework has been identified as a promising starting point for the development of antiparasitic agents. A high-throughput screening campaign identified 6-aryl-3-aminopyrazine-2-carboxamides as a priority class of compounds with anti-proliferative activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. plos.orgacs.org

Structure-activity relationship (SAR) studies on this series of compounds revealed that modifications to the amide side chain and the aryl group could significantly impact their potency against the parasite. acs.org For instance, the introduction of a branched aliphatic group on the amide was found to be favorable for activity. acs.org The most potent analogues demonstrated EC50 values against T. b. brucei and T. b. rhodesiense of less than 50 nM, with high selectivity over mammalian cells. acs.org The development of aminopyrazine derivatives is also being explored for activity against other protozoan diseases. nih.gov

Molecular Interactions with Biological Targets

The biological effects of this compound and its derivatives are underpinned by their interactions with various biological macromolecules, including enzymes and receptors.

Hydrogen Bonding and Non-Covalent Interactions

The pyrazine ring and its substituents are capable of forming multiple non-covalent interactions that are crucial for binding to biological targets. The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, a common interaction observed in protein-ligand complexes. scispace.comresearchgate.net Conversely, the hydrogen atoms on the pyrazine ring can participate in weak hydrogen bonds as donors. researchgate.net

The amino group and the carboxamide moiety are particularly important for establishing specific interactions. The NH of the amide can act as a hydrogen bond donor, which has been suggested to be important for the activity of some pyrazine carboxamide derivatives against T. brucei. acs.org The carboxamide group's ability to form hydrogen bonds is considered pivotal for its interaction with target enzymes. mdpi.com In the context of kinase inhibition, the aminopyrazine ring has been observed to form two hydrogen bonds with the hinge region of the kinase. nih.govacs.org

Binding Site Characterization (e.g., ATP Pocket)

Derivatives of this compound have been investigated as inhibitors of various kinases, where they typically bind within the ATP-binding pocket. nih.gov The trimethoxyphenyl group of some aminopyrazine inhibitors lies at the entrance of the ATP pocket, engaging in hydrophobic contacts. nih.govacs.org The piperidine (B6355638) or phenyl ring of these inhibitors can be sandwiched between key residues, such as a phenylalanine and the gatekeeper methionine residue, within the ATP pocket. nih.gov

Docking studies with derivatives of 3-aminopyrazine-2-carboxamide targeting mycobacterial prolyl-tRNA synthetase (ProRS) have shown that these compounds can bind to the ATP site of the enzyme, mimicking the interactions of the adenine core of ATP. mdpi.com The carboxamide moiety at the C-2 position of the pyrazine ring plays a crucial role in this binding, forming a key hydrogen bond with the backbone of an alanine (B10760859) residue in the enzyme's active site. mdpi.com

Computational Chemistry and in Silico Studies of 5 Aminopyrazine 2 Carboxamide

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is frequently employed to identify potential biological targets and understand the binding mechanisms of small molecules like 5-Aminopyrazine-2-carboxamide and its derivatives.

Research has shown that the aminopyrazine scaffold is a versatile binder for various protein targets, primarily through hydrogen bonding and other non-covalent interactions. Docking studies on derivatives of 3-amino-pyrazine-2-carboxamide have been instrumental in exploring their potential as inhibitors for several enzymes. For instance, molecular docking was used to investigate the binding modes of these derivatives within the active site of Fibroblast Growth Factor Receptor 2 (FGFR2), a promising target in cancer therapy. acs.orgnih.gov These simulations revealed that the compounds could effectively block the activation of FGFR and its downstream signaling pathways. acs.orgnih.gov

In another study, the 3-aminopyrazine-2-carboxamide (B1665363) scaffold was identified as a potential ATP-competitive inhibitor of human prolyl-tRNA synthetase (ProRS). nih.gov Subsequent docking simulations of these derivatives into the mycobacterial ProRS active site helped rationalize their antimycobacterial activity and guide the design of more potent inhibitors. nih.gov The pyrazine (B50134) ring's nitrogen atoms frequently act as hydrogen bond acceptors, a common interaction observed across various pyrazine-based ligands. researchgate.net

Similarly, docking simulations of aminopyrazine inhibitors with the mitotic kinase Nek2 have uncovered a distinct binding mode. acs.orgnih.gov The aminopyrazine ring typically forms two crucial hydrogen bonds with the hinge region of the kinase. acs.orgnih.gov The substituents on the pyrazine ring engage in hydrophobic contacts and can form additional interactions, such as salt bridges, with key residues like Lys37 and Asp159, which are critical for inhibitory activity. acs.org These detailed interaction maps, generated through docking, are vital for structure-activity relationship (SAR) studies and the optimization of lead compounds. acs.orgacs.orgnih.gov

Table 1: Examples of Molecular Docking Studies on Aminopyrazine Derivatives

| Derivative Class | Protein Target | Key Interactions Observed | Reference |

|---|---|---|---|

| 3-Amino-pyrazine-2-carboxamides | FGFR2 | Hydrogen bonds, blocking of activation pathways | acs.orgnih.gov |

| 3-Aminopyrazine-2-carboxamides | Mycobacterial ProRS | ATP-competitive binding, hydrogen bonds | nih.gov |

| Aminopyrazine inhibitors | Mitotic Kinase Nek2 | Hydrogen bonds with hinge region, salt bridges | acs.orgnih.gov |

| Pyrazine-2-carboxylic acid derivatives | M. tuberculosis InhA | Hydrogen bonding, π-π interactions | researchgate.net |

Molecular Dynamics Simulations to Elucidate Conformational Changes and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering detailed insights into conformational changes and intermolecular interactions that are not apparent from static models.

For derivatives of this compound, MD simulations have been employed to understand their structural dynamics and interactions with biological targets. For example, low-mode molecular dynamics were used in conjunction with energy minimization to predict the three-dimensional structures of a series of N-substituted 3-aminopyrazine-2-carboxamides. researchgate.netmdpi.com These simulations are crucial for understanding the molecule's preferred shapes and flexibility.

MD simulations are also pivotal in refining the results of molecular docking. Following the docking of aminopyrazine inhibitors into a target protein, MD simulations can be run to assess the stability of the predicted binding pose and observe any ligand-induced conformational changes in the protein. researchgate.net Studies on aminopyrazine inhibitors targeting the Nek2 kinase have utilized MD simulations to gain deeper insight into their binding mechanisms. researchgate.net Similarly, after docking aminopyrazine-based compounds into mycobacterial ProRS, MD simulations of the resulting complexes helped to confirm the enzyme as a probable target. nih.gov The simulations can reveal the dynamic network of interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex over time. mdpi.com The accuracy of these simulations heavily relies on the quality of the force fields used to describe the interatomic forces. illinois.edu

Quantum Chemical Properties and Reactivity Analysis

Quantum chemical calculations are used to determine the electronic structure and intrinsic properties of molecules. These methods provide a fundamental understanding of a molecule's stability, reactivity, and optical properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). libretexts.orgajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability and reactivity. ajchem-a.commdpi.com A smaller gap suggests higher reactivity. mdpi.com

For derivatives of this compound, FMO analysis has been performed to predict their stability and reactivity. In a study of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the HOMO-LUMO energy gaps were calculated to be in the range of 4.21–4.93 eV. mdpi.com Another investigation on cyanopyrazine-2-carboxamide derivatives reported a HOMO-LUMO gap of approximately 2.50 eV. uantwerpen.be The distribution of these orbitals across the molecule shows where electron donation and acceptance are most likely to occur, with the HOMO and LUMO often spanning the entire π-system of the molecule. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Pyrazine Carboxamide Derivatives

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | - | - | 4.21 - 4.93 | mdpi.com |

| Cyanopyrazine-2-carboxamide derivatives | -8.6213 | -6.1192 | 2.5021 | uantwerpen.be |

| (Z)-3-Amino-N-(3-Amino Pyrazine-2-Carbonyl) Pyrazine-2-Carbohydrazonic Acid | -8.67 | -4.43 | 4.24 | scirp.org |

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential (μ) and global electrophilicity (ω), provide quantitative measures of a molecule's reactivity. The chemical potential describes the tendency of electrons to escape from a system, while the global electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment. mdpi.comuchile.cl

Calculations on pyrazine carboxamide derivatives have provided values for these descriptors. For cyanopyrazine-2-carboxamide derivatives, the chemical potential (μ) was calculated to be -7.3703 eV and the global electrophilicity (ω) was 21.710 eV. uantwerpen.be For a series of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the chemical potential ranged from -2.87 to -3.31 eV, and the electrophilicity index was between 1.68 and 2.65 eV. mdpi.com These values help in classifying molecules based on their electrophilic character and predicting their behavior in chemical reactions. uchile.cl

Table 3: Calculated Global Reactivity Descriptors for Pyrazine Carboxamide Derivatives

| Compound Type | Chemical Potential (μ) (eV) | Global Electrophilicity (ω) (eV) | Reference |

|---|---|---|---|

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | -2.87 to -3.31 | 1.68 to 2.65 | mdpi.com |

| Cyanopyrazine-2-carboxamide derivatives | -7.3703 | 21.710 | uantwerpen.be |

| (Z)-3-Amino-N-(3-Amino Pyrazine-2-Carbonyl) Pyrazine-2-Carbohydrazonic Acid | -6.55 | 10.12 | scirp.org |

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational methods can predict the NLO properties of molecules, such as polarizability (α) and the first-order hyperpolarizability (β₀), which are measures of the molecular response to an external electric field.

Studies on pyrazine carboxamide derivatives have explored their potential as NLO materials. For 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the calculated first hyperpolarizability (βo) values were found to be significant, suggesting potential NLO activity. mdpi.com Similarly, NLO properties were also reported for cyanopyrazine-2-carboxamide derivatives, indicating that the pyrazine scaffold can be a component of molecules with interesting optical characteristics. uantwerpen.be

Table 4: Calculated Non-Linear Optical Properties for Pyrazine Carboxamide Derivatives

| Compound Type | Polarizability (α) (a.u.) | First Hyperpolarizability (β₀) (a.u.) | Reference |

|---|---|---|---|

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | 239.1 - 380.5 | 132.8 - 1492.3 | mdpi.com |

Chemical Potential and Global Electrophilicity

Prediction of 3D Structures and Conformational Analysis

Understanding the three-dimensional (3D) structure and conformational preferences of a molecule is fundamental to comprehending its chemical behavior and biological activity. Computational methods, including energy minimization and molecular dynamics, are used to predict the most stable 3D structures (conformers). mdpi.com

For derivatives of 3-aminopyrazine-2-carboxamide, conformational analyses have been performed. researchgate.netmdpi.com These studies revealed that conformers with a trans configuration of the amide bond are energetically more favorable, being approximately 6–7 kcal/mol lower in energy than the corresponding cis carboxamides. mdpi.com A significant finding from these analyses was the presence of an intramolecular hydrogen bond (IMHB) in the lowest energy conformations. This bond forms between the amino group at position 3 (as the donor) and the oxygen atom of the carboxamide group (as the acceptor). mdpi.com This interaction helps to stabilize a planar conformation of the molecule, which can influence its binding to protein targets. mdpi.comontosight.ai

Pharmacokinetic and ADMET Predictions (e.g., Permeability)nih.gov

In modern drug discovery, the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for reducing the high attrition rates of drug candidates. nih.govuq.edu.au Computational, or in silico, methods provide a rapid and cost-effective means to evaluate these properties for novel molecules like this compound and its derivatives before committing to extensive laboratory synthesis and testing. researchgate.net These predictive models typically rely on the molecule's structure to calculate various physicochemical and topological descriptors, which are then used in Quantitative Structure-Activity Relationship (QSAR) models to forecast pharmacokinetic behavior and potential toxicity. csmres.co.uk

Research on pyrazine derivatives frequently employs a variety of open-access and commercial software tools to build ADMET profiles. nih.gov Webservers such as admetSAR, ProTox-II, and pkCSM are commonly used to predict a wide range of endpoints, from intestinal absorption and permeability to metabolic stability and toxicity risks. nih.govuq.edu.aucdnsciencepub.com The accuracy of these predictions depends heavily on the underlying algorithms, the quality of the training datasets, and the chemical space covered by the model. nih.gov Therefore, a consensus approach, using multiple tools to compare results, is often recommended. nih.gov

Permeability is a crucial parameter for oral drug absorption. It is often predicted computationally using models trained on experimental data from assays like the Caco-2 cell permeability assay, which simulates the human intestinal barrier. acs.org For pyrazine-based compounds, molecular properties such as topological polar surface area (TPSA) and the presence of ionizable groups are significant predictors of permeability. nih.gov For example, studies on aminopyrazine inhibitors of the Nek2 kinase revealed that low permeability at physiological pH was associated with a carboxylic acid group and a relatively high TPSA. nih.gov This highlights how in silico TPSA calculations can guide structural modifications to improve drug-like properties. In one study, replacing a trimethoxyphenyl group with thiophene (B33073) derivatives led to compounds with improved permeation characteristics. nih.gov

The following tables summarize the types of ADMET predictions made for derivatives of this compound in computational studies.

Table 1: Predicted ADMET Properties for Pyrazine Carboxamide Analogs

This table illustrates typical in silico predictions for pharmacokinetic properties of compounds structurally related to this compound, based on data from various computational studies.

| Predicted Property | Predicted Value/Classification | Computational Tool/Method | Significance |

| Absorption | |||

| Human Intestinal Absorption | Good to Moderate | AdmetSAR, pkCSM | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | Low to High (Varies by analog) | pkCSM, Published QSAR models | Indicates potential for passive diffusion across the intestinal epithelium. acs.org |

| Distribution | |||

| Blood-Brain Barrier (BBB) Penetration | Generally predicted as non-penetrant | AdmetSAR, pkCSM | Suggests whether the compound is likely to enter the central nervous system. |

| Metabolism | |||

| CYP450 2D6 Inhibition | Non-inhibitor | AdmetSAR, pkCSM | Predicts potential for drug-drug interactions involving a key metabolic enzyme. |

| Microsomal Stability | Low to High (Varies by analog) | Experimental data used for models | Indicates susceptibility to first-pass metabolism in the liver. acs.org |

| Toxicity | |||

| Mutagenicity (Ames test) | Negative to Positive (Varies by analog) | ProTox-II, pkCSM | Screens for potential to cause genetic mutations. cdnsciencepub.com |

| Hepatotoxicity | Low to Moderate Risk | ProTox-II, pkCSM | Predicts potential for drug-induced liver injury. |

Table 2: Key Molecular Descriptors Used in ADMET Predictions

Molecular descriptors are calculated from the chemical structure and are fundamental inputs for QSAR and other predictive models. cuni.cz

| Descriptor | Typical Range for Analogs | Influence on ADMET Profile |

| Molecular Weight ( g/mol ) | 138 - 500+ | Affects solubility, permeability, and overall "drug-likeness". |

| LogP (Octanol/Water Partition) | 0.5 - 4.0 | Measures lipophilicity; impacts absorption, distribution, and metabolism. cuni.cz |

| Topological Polar Surface Area (TPSA) | 60 - 120 Ų | Correlates with hydrogen bonding potential, influencing permeability and cell penetration. nih.gov |

| Hydrogen Bond Donors | 1 - 4 | Affects solubility and receptor binding. cuni.cz |

| Hydrogen Bond Acceptors | 3 - 8 | Affects solubility and receptor binding. cuni.cz |

Preclinical Research and Therapeutic Potential of 5 Aminopyrazine 2 Carboxamide

In Vitro Biological Evaluation

The in vitro evaluation of 5-Aminopyrazine-2-carboxamide and its derivatives has unveiled a spectrum of biological activities, ranging from antimycobacterial to antiviral effects. These studies are crucial for identifying lead compounds for further development.

Antimycobacterial Activity Testing Against Various Strains

A primary focus of research on this compound derivatives has been their potential to combat mycobacterial infections. However, studies on a series of novel 5-amino-N-phenylpyrazine-2-carboxamides revealed that these specific compounds were not effective against several tested mycobacterial strains, including Mycobacterium tuberculosis H37Rv, M. kansasii, and M. avium, at concentrations up to 100 μg/mL. researchgate.netresearchgate.net This suggests that while the pyrazine (B50134) core is a key feature of the antitubercular drug Pyrazinamide (B1679903), specific substitutions, such as the 5-amino group in this series, may not confer significant antimycobacterial activity. nih.gov

In contrast, other related pyrazine structures have shown more promise. For instance, derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have demonstrated notable activity against M. tuberculosis. nih.gov One of the most active compounds in a particular study, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against M. tuberculosis H37Rv. nih.govnih.gov Furthermore, some 5-chloro-N-phenylpyrazine-2-carboxamides have shown significant in vitro activity against M. tuberculosis H37Rv, with MIC values in the range of 1.56–6.25 µg/mL. researchgate.net These findings highlight the importance of the specific substituent pattern on the pyrazine ring for antimycobacterial efficacy.

Table 1: Antimycobacterial Activity of Selected Pyrazine Derivatives

| Compound Series | Mycobacterium Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-amino-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv, M. kansasii, M. avium | Inactive (>100 µg/mL) | researchgate.netresearchgate.net |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 µg/mL | nih.govnih.gov |

| 5-chloro-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | 1.56–6.25 µg/mL | researchgate.net |

Antibacterial Activity Against Bacterial Strains

The antibacterial potential of this compound derivatives has also been explored. In a study of 5-amino-N-phenylpyrazine-2-carboxamides, one derivative, 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide, demonstrated moderate antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 62.5 μM. researchgate.netresearchgate.net However, other derivatives in the same series, particularly benzyl (B1604629) derivatives, showed no antibacterial activity against the tested strains. nih.gov